![molecular formula C19H18ClN3O2 B12913441 3-(4-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-69-2](/img/structure/B12913441.png)
3-(4-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
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Overview
Description
3-(4-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN3O2
- Molecular Weight : 355.818 g/mol
- CAS Number : 81215-69-2
The compound features a triazepino-phthalazine core structure that contributes to its biological activity. The presence of a chlorobenzyl group may influence interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazepino derivatives. A notable study explored a library of compounds, identifying several with significant anticancer properties through screening on multicellular spheroids. While specific data on this compound was not detailed in this study, the structural similarity suggests potential efficacy against cancer cells .
Sigma Receptor Binding
Research involving related compounds indicates that derivatives of triazepino-phthalazine can bind to sigma receptors. A study on a related compound demonstrated high binding affinity to sigma(1) receptors (IC50 = 105 nM), suggesting that similar compounds may exhibit neuroprotective effects or influence neuropsychiatric conditions . This receptor interaction could be pivotal in understanding the therapeutic applications of this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of cell proliferation : Similar compounds have shown the ability to inhibit cancer cell growth.
- Receptor modulation : Binding to sigma receptors may modulate neurotransmitter systems and provide neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated related compounds within the same chemical class:
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(4-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibits notable anticancer properties. Preliminary studies have screened this compound against various cancer cell lines with promising results. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .
Neuroprotective Effects
Similar compounds within the triazepine class have demonstrated neuroprotective effects. The presence of the chlorobenzyl substituent may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.
Dipeptidyl Peptidase Inhibitors
Compounds with similar structures have been identified as dipeptidyl peptidase inhibitors. This activity is particularly relevant in the context of diabetes management as these inhibitors can help regulate glucose metabolism by prolonging the action of incretin hormones .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of phthalazine derivatives with chlorobenzylamine under controlled conditions. The reaction conditions—such as temperature and solvent choice—are crucial for achieving high yields and purity.
Case Study 1: Anticancer Screening
In a study published in 2020, researchers evaluated the anticancer potential of various triazepine derivatives against human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and lung cancer cells at low micromolar concentrations .
Case Study 2: Neuroprotective Studies
A recent investigation into neuroprotective agents highlighted the potential of triazepine derivatives in protecting neuronal cells from oxidative stress. The study indicated that this compound could mitigate neuronal damage induced by glutamate toxicity in vitro .
Properties
CAS No. |
81215-69-2 |
---|---|
Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C19H18ClN3O2/c20-17-7-5-14(6-8-17)9-21-12-18(24)22-10-15-3-1-2-4-16(15)11-23(22)19(25)13-21/h1-8H,9-13H2 |
InChI Key |
UINHGWHMJLILRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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